(6-Bromobenzo[c]isoxazol-3-yl)methanol
CAS No.:
Cat. No.: VC18331126
Molecular Formula: C8H6BrNO2
Molecular Weight: 228.04 g/mol
* For research use only. Not for human or veterinary use.
![(6-Bromobenzo[c]isoxazol-3-yl)methanol -](/images/structure/VC18331126.png)
Specification
Molecular Formula | C8H6BrNO2 |
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Molecular Weight | 228.04 g/mol |
IUPAC Name | (6-bromo-2,1-benzoxazol-3-yl)methanol |
Standard InChI | InChI=1S/C8H6BrNO2/c9-5-1-2-6-7(3-5)10-12-8(6)4-11/h1-3,11H,4H2 |
Standard InChI Key | OTGIDOGPHMZUCL-UHFFFAOYSA-N |
Canonical SMILES | C1=CC2=C(ON=C2C=C1Br)CO |
Introduction
Structural Characterization and Molecular Properties
Core Architecture and Substituent Effects
The compound’s backbone consists of a benzo[c]isoxazole system, where a benzene ring is fused to an isoxazole moiety. The isoxazole ring, a five-membered heterocycle containing one oxygen and one nitrogen atom, adopts a planar conformation due to aromatic stabilization. The bromine atom at the sixth position introduces steric and electronic effects, while the hydroxymethyl group (-CHOH) at the third position enhances polarity and hydrogen-bonding potential .
Table 1: Key Structural Parameters
Parameter | Value | Source |
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Molecular Formula | ||
Molecular Weight | 228.05 g/mol | |
SMILES Notation | Brc1ccc2noc(CCO)c2c1 | |
InChI Key | Not explicitly reported | — |
Spectroscopic and Computational Insights
While experimental spectral data (e.g., NMR, IR) for this specific compound are not extensively documented in publicly available sources, analogs such as (3-(4-Bromophenyl)isoxazol-5-yl)methanol and (3-Bromo-4-methylisoxazol-5-yl)methanol provide reference points. For instance:
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-NMR: Isoxazole protons typically resonate between δ 6.5–8.5 ppm, while aromatic protons in brominated analogs appear downfield due to the electron-withdrawing effect of bromine .
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Mass Spectrometry: The molecular ion peak () at m/z 228.05 aligns with the molecular weight, with characteristic fragmentation patterns arising from loss of -CHOH (17 g/mol) and Br (79.9 g/mol) .
Synthetic Methodologies
Cycloaddition Approaches
The synthesis of (6-Bromobenzo[c]isoxazol-3-yl)methanol often leverages [3+2] cycloaddition reactions between nitrile oxides and alkynes. For example:
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Nitrile Oxide Generation: Hydroxylamine derivatives react with brominated benzaldehydes to form nitrile oxides.
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Cycloaddition: The nitrile oxide undergoes cycloaddition with propargyl alcohol, yielding the isoxazole ring with a hydroxymethyl substituent.
Scheme 1: Simplified Synthetic Pathway
Post-Functionalization Strategies
Electrophilic aromatic substitution (EAS) can introduce additional substituents. For instance, bromination using bromosuccinimide (NBS) selectively targets the benzene ring, while the hydroxymethyl group remains intact due to its ortho/para-directing nature.
Physicochemical and Pharmacological Properties
Solubility and Stability
The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMSO, DMFA) but limited solubility in water. Stability studies indicate susceptibility to hydrolysis under strongly acidic or basic conditions, necessitating storage in inert atmospheres .
Biological Activity
Although direct pharmacological data for (6-Bromobenzo[c]isoxazol-3-yl)methanol are sparse, structurally related isoxazoles demonstrate:
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Antimicrobial Effects: Inhibition of bacterial cell wall synthesis via penicillin-binding protein (PBP) interaction.
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Anticancer Potential: Induction of apoptosis in cancer cells through caspase-3 activation.
Applications and Comparative Analysis
Medicinal Chemistry
Isoxazole derivatives are explored as kinase inhibitors and antimicrobial agents. The bromine atom enhances lipophilicity, potentially improving blood-brain barrier penetration .
Materials Science
The planar aromatic system and bromine substituent make this compound a candidate for organic semiconductors or halogen-bonded supramolecular assemblies.
Table 2: Comparison with Analogous Isoxazoles
Compound | Biological Activity | Molecular Weight (g/mol) |
---|---|---|
(5-Aminobenzo[d]isoxazol-3-yl)methanol | Antimicrobial | 180.18 |
(6-Fluorobenzo[d]isoxazol-3-yl)methanol | Anticancer | 181.15 |
(6-Bromobenzo[c]isoxazol-3-yl)methanol | Under investigation | 228.05 |
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